N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Description
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide is a benzamide derivative characterized by a hydroxy-substituted benzamide core linked to a 2-amino-4-methoxyphenyl group. Its molecular formula is C₁₄H₁₃N₂O₃, with a molecular weight of 257.27 g/mol (exact mass: 257.0926) .
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-7-13(12(15)8-11)16-14(18)9-2-4-10(17)5-3-9/h2-8,17H,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUSYRYDZKSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzoic acid with acetyl chloride to form 2-acetoxybenzoic acid. This intermediate is then reacted with ammonia to produce N-(2-acetoxyphenyl)acetamide. Finally, the acetoxy group is removed under basic conditions using methanol, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides.
Scientific Research Applications
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide involves its interaction with various molecular targets. The compound’s amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its methoxy group can participate in hydrophobic interactions, further modulating its effects .
Comparison with Similar Compounds
This section evaluates N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide against structurally and functionally related benzamide derivatives. Key comparisons focus on substituent effects, synthesis pathways, analytical data, and biological activities.
Structural Comparisons
The compound’s structure features a 4-hydroxybenzamide backbone with a 2-amino-4-methoxyphenyl substituent. Below is a comparison with analogs (Table 1):
Key Observations :
- Amino vs.
- Hybrid Structures: Thioxothiazolidinone-indole hybrids (e.g., compound 5d) show enhanced antimicrobial activity due to synergistic heterocyclic interactions .
Key Observations :
- Acid Chloride Coupling : A common method for benzamide synthesis (e.g., ), applicable to the target compound.
- HPLC Utility : Effective for separating hydroxybenzamides from impurities (e.g., parabens) .
Key Observations :
- Antimicrobial Potency: Thioxothiazolidinone hybrids (e.g., compound 5d) exhibit superior activity due to dual-targeting mechanisms .
- Role of Methoxy Groups: Methoxy substituents (e.g., in 4MNB ) improve solubility but may reduce binding affinity compared to amino groups.
Biological Activity
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a phenolic structure with an amino group and a methoxy substituent, which are pivotal for its biological interactions. The presence of these functional groups enables the formation of hydrogen bonds and hydrophobic interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, influencing pathways associated with oxidative stress and cellular proliferation. The compound's mechanism involves:
- Hydrogen Bonding : The amino and hydroxy groups form hydrogen bonds with proteins and nucleic acids, potentially modifying their activity.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage related to various diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| This compound | 5.0 | DPPH Scavenging |
| Standard (BHT) | 10.0 | DPPH Scavenging |
Anti-Cancer Activity
The compound has demonstrated promising anti-proliferative effects against various cancer cell lines. In vitro studies have shown its efficacy in inhibiting the growth of:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
Table 2: Anti-Cancer Activity
Case Studies
-
Case Study on Antioxidant Effects :
In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in HCT116 cells treated with tert-butyl hydroperoxide (TBHP), showcasing its potential as a protective agent against oxidative damage . -
Anti-Cancer Efficacy :
A comparative analysis against standard chemotherapeutics such as doxorubicin revealed that this compound exhibited comparable or superior anti-proliferative effects on MCF-7 cells, indicating its potential as a candidate for further development in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of benzamide derivatives typically involves coupling 4-hydroxybenzamide with substituted aniline precursors. For example, O-benzyl hydroxylamine hydrochloride (Oakwood Chemical or Shanghai Aladdin, >98% purity) is used as a key reagent in amidation reactions under basic conditions (e.g., potassium carbonate). Reaction optimization should focus on solvent selection (acetonitrile or DMF), temperature control (room temperature to 80°C), and catalyst screening (e.g., trichloroisocyanuric acid for oxidation steps). Scale-up considerations include continuous flow reactors for improved yield .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- LC-MS for molecular weight verification (e.g., observed [M+H]+ = 460.2 in high-resolution MS) .
- UV-Vis spectroscopy to compare experimental bandgap energy with DFT-calculated electronic transitions (e.g., λmax ~270–300 nm in DMSO) .
Q. What are the standard protocols for evaluating the compound’s antimicrobial activity?
- Methodological Answer:
- Assay Design: Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use DMSO stocks (≤1% v/v) to avoid solvent toxicity .
- Controls: Include positive controls (e.g., ciprofloxacin) and solvent-only blanks.
- Data Interpretation: Correlate activity with substituent effects (e.g., methoxy groups enhance membrane permeability) .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the identification of reactive sites for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Computational Workflow: Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions.
- Key Parameters: Electrophilicity index (ω) and chemical softness (σ) predict sites prone to oxidation or nucleophilic attack (e.g., the amino group in N-(2-amino-4-methoxyphenyl)) .
- Validation: Compare DFT-derived bandgap energy with experimental UV-Vis data to refine computational models .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., variable IC50 values)?
- Methodological Answer:
- Experimental Variables: Control for solvent effects (DMSO vs. aqueous buffers), cell line specificity (e.g., HEK293 vs. HeLa), and assay conditions (pH, incubation time).
- Meta-Analysis: Use tools like molecular docking to assess target binding consistency (e.g., binding affinity to PKC or MMP-9) .
- Reproducibility: Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. How can phase transition data inform formulation and stability studies?
- Methodological Answer:
- Thermodynamic Data: Utilize DSC measurements to determine melting points (e.g., ΔfusH = 25.4 kJ/mol at 433.8 K) and sublimation enthalpies (ΔsubH° = 129.7 kJ/mol) for polymorph screening .
- Storage Recommendations: Store lyophilized powder at -20°C (3-year stability) or in DMSO at -80°C (6-month stability). Avoid repeated freeze-thaw cycles .
Key Research Challenges
- Synthetic Scalability: Transitioning from milligram to gram-scale synthesis requires optimizing catalysts (e.g., sodium pivalate) and minimizing side reactions (e.g., trifluoromethyl group hydrolysis) .
- Biological Target Specificity: Distinguish off-target effects (e.g., NMDA receptor antagonism vs. MMP inhibition) using CRISPR-knockout models .
Note: Avoid commercial suppliers like BenchChem; prioritize Sigma-Aldrich or Avra Chemical for reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
